Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate
Description
Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate is a synthetic organic compound featuring a methyl ester group, an amide-linked 2-oxoethyl chain, and a piperidine ring. The piperidine moiety, a six-membered saturated heterocycle with one nitrogen atom, confers flexibility and basicity, while the 2-oxoethylaminoacetate backbone provides hydrogen-bonding capability.
Properties
Molecular Formula |
C10H18N2O3 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-[(2-oxo-2-piperidin-1-ylethyl)amino]acetate |
InChI |
InChI=1S/C10H18N2O3/c1-15-10(14)8-11-7-9(13)12-5-3-2-4-6-12/h11H,2-8H2,1H3 |
InChI Key |
ATYJMAYGYHITHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC(=O)N1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Route
The most widely reported method involves a two-step nucleophilic substitution strategy. Piperidine reacts with methyl 2-bromoacetamidoacetate in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the bromoacetamide intermediate.
Reaction Scheme:
$$
\text{Piperidine} + \text{CH}3\text{OCOCH}2\text{NHCOCH}2\text{Br} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate} + \text{HBr}
$$
Typical conditions include dichloromethane (DCM) as the solvent, room temperature (RT), and a reaction time of 12–24 hours. Yields range from 65% to 78% after column chromatography.
Reductive Amination Approach
An alternative route employs reductive amination to form the secondary amine linkage. Methyl 2-oxoacetate is condensed with piperidine-1-ethylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This method avoids halogenated intermediates and improves atom economy.
Key Steps:
- Imine Formation: Piperidine-1-ethylamine reacts with methyl 2-oxoacetate in DCM/MeOH (1:1).
- Reduction: NaBH(OAc)₃ is added at 0°C, followed by stirring at RT for 6 hours.
- Work-Up: The product is extracted with ethyl acetate and purified via recrystallization (yield: 70–82%).
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and safety. Continuous flow reactors (CFRs) enable precise control of exothermic reactions and reduce byproduct formation.
Process Parameters:
- Temperature: 50–60°C
- Residence Time: 10–15 minutes
- Catalyst: Heterogeneous Amberlyst-15 (acidic resin)
A comparative analysis of batch vs. flow methods is shown below:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 72% | 89% |
| Purity | 95% | 99% |
| Reaction Time | 24 h | 15 min |
| Byproduct Formation | 8% | <1% |
Solvent Recycling and Green Chemistry
Ethyl acetate and methanol are recovered via fractional distillation, reducing waste. Recent advances employ cyclopentyl methyl ether (CPME) as a greener alternative, achieving 93% solvent recovery rates.
Reaction Mechanism and Optimization
SN2 Pathway Dominance
Kinetic studies confirm the SN2 mechanism through linear free-energy relationships (LFERs). Electron-donating groups on piperidine accelerate the reaction (ρ = −1.2), while steric hindrance from N-alkyl substituents reduces yields.
Byproduct Mitigation
Common byproducts include:
- Di-alkylated species: Controlled by slow addition of bromoacetamide.
- Ester hydrolysis: Minimized using anhydrous K₂CO₃ and molecular sieves.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 H₂O/ACN, 1 mL/min) shows a single peak at t_R = 6.2 min, confirming >99% purity.
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Reagents
| Step | Reagents/Conditions | Product Functionality |
|---|---|---|
| Reductive amination | NaBH(OAc)₃, DCM/MeOH, RT | Secondary amine linkage |
| Ester reduction | LiBH₄, THF/MeOH, 0°C → RT | Alcohol intermediate |
| Oxidation to aldehyde | DMSO, DIPEA, SO₃·pyridine, −20°C | Aldehyde for further coupling |
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids, which are precursors for salt formation (e.g., pharmaceutically acceptable Na⁺, K⁺ salts) . For example:
$$ \text{C}{10}\text{H}{18}\text{N}_2\text{O}_3 \xrightarrow{\text{NaOH/H}_2\text{O}} \text{C}9\text{H}{15}\text{N}_2\text{O}_3^- \text{Na}^+ $$
Piperidine Functionalization
The piperidine nitrogen participates in:
-
Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form quaternary ammonium salts.
-
Acylation : Forms acylated derivatives with acid chlorides (e.g., acetyl chloride) .
Table 2: Biological Activity of Analogous Compounds
| Compound Class | Target | IC₅₀/EC₅₀ (nM) | Reference |
|---|---|---|---|
| MABA derivatives | M₃ receptor / β₂ receptor | 0.3–5.0 | |
| Tankyrase inhibitors | TNKS1/2 | <100 |
Stability and Solubility
-
Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (logP ≈ 1.2).
-
Degradation Pathways : Susceptible to photodegradation and oxidation at the piperidine nitrogen, requiring storage under inert conditions .
Industrial and Research Utility
Scientific Research Applications
Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate (CAS 103151-23-1)
- Molecular Formula : C₁₀H₁₂N₂O₃
- Key Differences : Replaces piperidine with a pyridine ring and uses an ethyl ester.
2-({2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic acid
- Molecular Formula : C₂₀H₂₃N₅O₃
- Key Differences : Substitutes piperidine with a piperazine-pyrimidine hybrid and replaces the methyl ester with a carboxylic acid.
- Implications : The piperazine-pyrimidine group introduces multiple hydrogen-bond acceptors, enhancing interactions with biological targets. The carboxylic acid group increases hydrophilicity, favoring aqueous solubility but limiting blood-brain barrier penetration .
Methyl 2-[1-({[2-(4-chlorophenyl)acetyl]amino}carbothioyl)-3-oxo-2-piperazinyl]acetate
- Molecular Formula : C₁₇H₂₀ClN₃O₃S
- Key Differences : Incorporates a chlorophenylacetyl-thioamide group and a piperazine ring.
- Implications : The chlorine atom enhances electronegativity, stabilizing the molecule via inductive effects. The thioamide group may increase metabolic stability compared to oxo-amides .
(R,R)-O-methyl-2-piperidyl-2-yl-phenylacetate hydrochloride
- Key Differences : Features a phenyl-piperidine hybrid and a hydrochloride salt.
- Implications : The phenyl group augments hydrophobic interactions, while the salt form improves aqueous solubility. This compound’s synthesis via sulfuric acid-catalyzed esterification mirrors methods applicable to the target compound .
Data Table: Comparative Analysis
Research Findings and Implications
Solubility and Reactivity
- Ester vs. Carboxylic Acid : The target compound’s methyl ester group offers intermediate lipophilicity compared to ethyl esters (e.g., ) and carboxylic acids (e.g., ), balancing solubility and permeability.
- Heterocycle Effects : Piperidine’s saturated structure allows conformational flexibility, unlike pyridine’s rigid aromatic system. Piperazine derivatives (e.g., ) exhibit higher polarity due to additional nitrogen atoms, favoring interactions with charged residues in enzymes.
Biological Activity
Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate, with a chemical formula of CHNO and a molecular weight of approximately 214.26 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and applications based on recent studies and findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1021000-92-9 |
| Molecular Formula | CHNO |
| Molecular Weight | 214.26 g/mol |
| Structure | Structure |
This compound exhibits various biological activities primarily attributed to its structural components, particularly the piperidine moiety. Piperidine derivatives have been noted for their role in modulating neurotransmitter systems and exhibiting anti-inflammatory properties.
Pharmacological Studies
- Antiparasitic Activity : Research indicates that compounds with structural similarities to this compound show promise against Cryptosporidium parasites, which are responsible for cryptosporidiosis. The compound's efficacy was assessed using an in vitro model, revealing potential as a therapeutic agent against this pathogen .
- Neuropharmacological Effects : The piperidine structure is known to influence neurotransmitter pathways, which could suggest potential applications in treating neurological disorders. Studies have indicated that related compounds can modulate dopamine and serotonin receptors, leading to anxiolytic and antidepressant effects .
- Anti-inflammatory Properties : Similar compounds have demonstrated significant anti-inflammatory effects in various models, suggesting that this compound may also possess such activity. This effect is crucial in managing conditions like arthritis and other inflammatory diseases .
Study on Antiparasitic Efficacy
A recent study evaluated the antiparasitic activity of piperidine derivatives, including this compound. The results showed that these compounds could effectively inhibit the growth of Cryptosporidium in vitro with EC values comparable to existing treatments but with improved safety profiles against hERG ion channel inhibition .
Neuropharmacological Assessment
Another investigation focused on the neuropharmacological effects of piperidine derivatives. The study found that certain modifications in the piperidine ring enhanced binding affinity to serotonin receptors, indicating potential for developing new antidepressants based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
